Petit-LUBAC Enzymatic Inhibition: Hoipin-1 IC50 vs. Optimized Derivative HOIPIN-8
Hoipin-1 inhibits recombinant petit-LUBAC linear ubiquitination activity with an IC50 of 2.8 μM [1]. In the same study, the optimized derivative HOIPIN-8 achieved an IC50 of 11 nM, representing a 255-fold increase in potency over Hoipin-1 [1]. This head-to-head comparison establishes Hoipin-1 as the foundational scaffold from which more potent tool compounds were derived, defining the baseline for SAR studies.
| Evidence Dimension | In vitro petit-LUBAC linear ubiquitination inhibition (IC50) |
|---|---|
| Target Compound Data | 2.8 μM |
| Comparator Or Baseline | HOIPIN-8: 11 nM |
| Quantified Difference | 255-fold (HOIPIN-8 more potent) |
| Conditions | Recombinant petit-LUBAC; HTRF-based ubiquitination assay |
Why This Matters
Researchers requiring the parent scaffold for SAR studies or moderate potency for specific experimental contexts (e.g., washout studies) must procure Hoipin-1; substituting HOIPIN-8 yields 255-fold higher potency and may alter cellular outcomes.
- [1] Katsuya K, Oikawa D, Iio K, Obika S, Hori Y, Urashima T, Ayukawa K, Tokunaga F. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling. Biochem Biophys Res Commun. 2019 Feb 12;509(3):700-706. doi:10.1016/j.bbrc.2018.12.164. View Source
